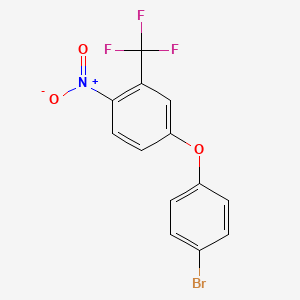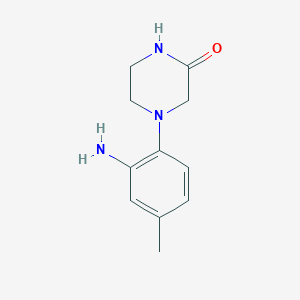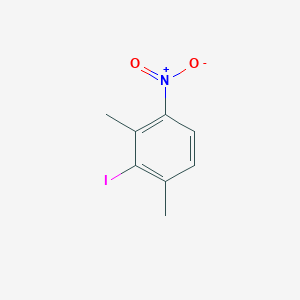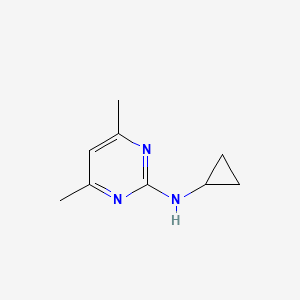![molecular formula C7H9N5 B1386345 1-([1,2,4]三唑并[4,3-a]哒嗪-3-基)-N-甲基甲胺 CAS No. 1155920-69-6](/img/structure/B1386345.png)
1-([1,2,4]三唑并[4,3-a]哒嗪-3-基)-N-甲基甲胺
描述
“1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study describes the synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Molecular docking and molecular dynamics simulation indicated that these compounds could bind to certain proteins .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .
科学研究应用
合成与抗菌活性
一项研究重点介绍了通过碘(III)介导的氧化方法合成 3-(3-芳基-1-苯基-1H-吡唑-4-基)-[1,2,4]三唑并[4,3-a]吡啶,展示了有效的抗菌特性 (Prakash 等人,2011)。这表明可以探索 1,2,4-三唑并[4,3-a]哒嗪的衍生物的抗菌功效。
合成方法
通过氧化环化对 [1,2,4]三唑并[4,3-a]哒嗪-3-胺进行简便合成研究展示了这种支架在化学合成中的多功能性,通过一种新颖的温和合成方法提供了一系列衍生物 (Li 等人,2019)。这表明此类化合物可适应各种合成应用。
抗癌和抗菌潜力
另一项研究合成了与吡唑衍生物连接的 1,2,4-三唑,评估了它们的抗菌和抗癌活性,从而强调了三唑衍生物的生物学意义 (Mallisetty 等人,2022)。这表明 1,2,4-三唑并[4,3-a]哒嗪衍生物在开发新的治疗剂中的潜力。
抗惊厥活性
合成和评估 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪的抗惊厥活性提供了对三唑-哒嗪衍生物的神经学应用的见解,突出了它们在治疗癫痫发作中的潜力 (Kelley 等人,1995)。
作用机制
Target of Action
The compound 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine, also known as methyl({[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)amine, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets (c-Met/VEGFR-2 kinases) by inhibiting their activities . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways disrupts cell growth and survival, leading to the death of cancer cells . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Pharmacokinetics
The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it inhibits the expression of c-Met and VEGFR-2, which are crucial for cell growth and survival .
Action Environment
The synthesis and evaluation of the compound suggest that it may be stable under various conditions
安全和危害
未来方向
Future research could focus on developing new compounds with excellent antibacterial activity, as infectious diseases pose a major challenge to human health . The development of small molecular targeted antitumor drugs has been widely studied, and studies have shown that small-molecule drugs interfering at the same time with multiple drug targets might be more effective to overcome drug resistance .
生化分析
Biochemical Properties
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
The effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in critical biochemical pathways . For instance, it has been shown to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a multi-target therapeutic agent .
Temporal Effects in Laboratory Settings
The temporal effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods, making it suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine vary with different dosages . At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites . These transport and distribution mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a critical role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential .
属性
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-8-4-6-10-11-7-5-9-2-3-12(6)7/h2-3,5,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHCPVBEZSGJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)




![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)


![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
